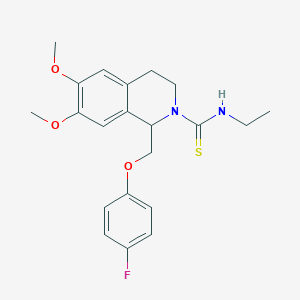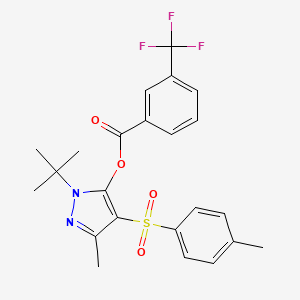
4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole is a heterocyclic organic compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with furan-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 5-methylthio-1,3-oxazole under specific conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require bases or nucleophiles such as sodium hydride or amines .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan and oxazole rings contribute to the compound’s ability to bind to various biological targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine
- 4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine
- 2-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)ethanamine hydrochloride
Uniqueness
What sets 4-(4-Chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl, furan, and oxazole moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H10ClNO4S2 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole |
InChI |
InChI=1S/C14H10ClNO4S2/c1-21-14-13(16-12(20-14)11-3-2-8-19-11)22(17,18)10-6-4-9(15)5-7-10/h2-8H,1H3 |
InChI Key |
KTJSQVKUEBRNJK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B11444383.png)
![4-[(2-chlorobenzyl)sulfanyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11444386.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B11444394.png)
![Methyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11444413.png)
![8-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444414.png)
![6-chloro-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11444415.png)

![N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B11444417.png)
![3-methyl-6-oxo-8-(3,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11444419.png)
![4-chloro-N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11444427.png)


![Octyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11444458.png)
![6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-(4-fluorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11444461.png)
